Hexyl (Z)-docos-13-enoate Hexyl (Z)-docos-13-enoate
Brand Name: Vulcanchem
CAS No.: 19773-56-9
VCID: VC20803734
InChI: InChI=1S/C28H54O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28(29)30-27-25-8-6-4-2/h13-14H,3-12,15-27H2,1-2H3/b14-13-
SMILES: CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC
Molecular Formula: C28H54O2
Molecular Weight: 422.7 g/mol

Hexyl (Z)-docos-13-enoate

CAS No.: 19773-56-9

Cat. No.: VC20803734

Molecular Formula: C28H54O2

Molecular Weight: 422.7 g/mol

* For research use only. Not for human or veterinary use.

Hexyl (Z)-docos-13-enoate - 19773-56-9

Specification

CAS No. 19773-56-9
Molecular Formula C28H54O2
Molecular Weight 422.7 g/mol
IUPAC Name hexyl (Z)-docos-13-enoate
Standard InChI InChI=1S/C28H54O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28(29)30-27-25-8-6-4-2/h13-14H,3-12,15-27H2,1-2H3/b14-13-
Standard InChI Key BTCSWCWVQVIBDB-YPKPFQOOSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCC
SMILES CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC
Canonical SMILES CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC

Introduction

Chemical Structure and Properties

Molecular Structure

Hexyl (Z)-docos-13-enoate features a complex carbon backbone with a molecular formula of C28H54O2 . The structural arrangement consists of a long-chain fatty acid component ((Z)-docos-13-enoic acid, also known as erucic acid) connected through an ester linkage to a hexyl alcohol component. This creates a distinctive molecular architecture that influences both its physical behavior and chemical reactivity profile.

The compound's name highlights its key structural features: "hexyl" refers to the six-carbon alcohol component, "docos" indicates the 22-carbon backbone of the fatty acid portion, "13-enoate" specifies the position of the double bond at carbon 13, and "(Z)" designates the cis configuration of this double bond. This configuration creates a significant bend in the molecule's shape compared to its saturated counterparts, affecting properties like melting point and molecular packing efficiency in crystalline states.

PropertyValue
Molecular Weight422.73 g/mol
Density0.866 g/cm³
Boiling Point489.4°C at 760 mmHg
Flash Point74°C
Exact Mass422.41200
PSA (Polar Surface Area)26.30000 Ų
LogP9.70780
Vapor Pressure1×10⁻⁹ mmHg at 25°C
Index of Refraction1.459
Melting PointNot Available

The extraordinarily high boiling point of 489.4°C reflects the substantial intermolecular forces at play, primarily van der Waals interactions between the long hydrocarbon chains . This property makes Hexyl (Z)-docos-13-enoate extremely stable at elevated temperatures, which could be advantageous for applications requiring thermal resistance. The relatively high flash point of 74°C indicates that the compound has moderate flammability risk under normal conditions .

The LogP value of 9.70780 demonstrates the compound's pronounced lipophilicity, suggesting excellent solubility in non-polar solvents and oils but very limited water solubility . This property makes it potentially valuable for formulations requiring oil-soluble components. The extremely low vapor pressure (1×10⁻⁹ mmHg at 25°C) confirms the non-volatile nature of this compound under ambient conditions, consistent with its high molecular weight and strong intermolecular attractions .

The polar surface area (PSA) of 26.30000 Ų provides insight into the compound's potential for membrane permeation, with this moderate value suggesting some capability for biological membrane interactions while maintaining its predominantly lipophilic character . The refractive index of 1.459 offers useful information for analytical identification and quality control purposes .

Chemical Properties

The chemical reactivity of Hexyl (Z)-docos-13-enoate is primarily determined by its functional groups and structural features. As an ester, the compound can participate in typical ester reactions including hydrolysis, transesterification, and saponification. Under appropriate conditions, these reactions could be utilized for chemical modifications or analytical derivatizations.

The ester linkage represents a moderately reactive site within the molecule, susceptible to nucleophilic attack, particularly under basic or acidic conditions. Hydrolysis of this bond would yield the parent compounds: (Z)-docos-13-enoic acid and hexanol. The rate of hydrolysis would be influenced by factors such as pH, temperature, and the presence of catalysts including enzymes like lipases.

The cis double bond at position 13 introduces an additional reactive center that can undergo characteristic reactions of alkenes. These include:

  • Addition reactions (hydrogenation, halogenation, hydration)

  • Oxidation reactions (epoxidation, hydroxylation, ozonolysis)

  • Isomerization to the trans configuration under certain conditions

The unsaturated bond makes Hexyl (Z)-docos-13-enoate more susceptible to oxidative degradation compared to saturated analogs, particularly in the presence of heat, light, or pro-oxidant compounds. This susceptibility to oxidation could influence storage stability and necessitate appropriate antioxidant protection in formulations containing this compound.

The long hydrocarbon chains contribute to the compound's hydrophobic character, which influences its solubility profile and interaction with different solvents and surfaces. This pronounced lipophilicity would favor partitioning into non-polar environments and could influence behaviors such as adsorption at interfaces or self-assembly into ordered structures under specific conditions.

Synthesis and Production

Synthetic Routes

The preparation of Hexyl (Z)-docos-13-enoate can be accomplished through several synthetic approaches, with esterification of (Z)-docos-13-enoic acid (erucic acid) with hexanol being the most direct method. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond while preserving the cis configuration of the double bond. Sulfuric acid is commonly employed as a catalyst in such reactions, with the reaction conducted under reflux conditions to drive the equilibrium toward product formation.

The general reaction scheme can be represented as:

(Z)-docos-13-enoic acid + Hexanol → Hexyl (Z)-docos-13-enoate + Water

For laboratory-scale synthesis, the reaction is often performed in an appropriate solvent system that can facilitate the azeotropic removal of water, thereby shifting the equilibrium toward the product. Suitable solvents include toluene, benzene, or cyclohexane, though environmental and safety considerations may favor less hazardous alternatives when possible.

Alternative synthetic approaches that may be employed include:

  • Transesterification of methyl (Z)-docos-13-enoate with hexanol, utilizing either acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or basic catalysts (e.g., sodium methoxide, potassium hydroxide).

  • Reaction of (Z)-docos-13-enoyl chloride (prepared from the corresponding acid) with hexanol in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.

  • Enzymatic esterification using lipases, which offers advantages including milder reaction conditions, high regioselectivity, and stereoselectivity, particularly important for preserving the cis configuration of the double bond.

The synthetic route selection would depend on factors including available starting materials, scale of production, required purity, and economic considerations. Maintaining the cis configuration at the double bond requires careful attention to reaction conditions, as isomerization to the trans form can occur under harsh conditions or with certain catalysts.

Purification Methods

After synthesis, Hexyl (Z)-docos-13-enoate typically requires purification to remove unreacted starting materials, catalysts, byproducts, and potential isomers. The purification strategy depends on the scale of production and the required purity level, which is typically 95% or higher for research applications.

For laboratory-scale preparation, column chromatography represents an effective purification method. This technique typically employs silica gel as the stationary phase with carefully selected non-polar solvent systems as the mobile phase. Common solvent combinations include hexane/ethyl acetate mixtures at various ratios, adjusted to achieve optimal separation of the target compound from impurities.

For larger-scale production or industrial applications, alternative purification methods might be more practical:

  • Distillation: Given the high boiling point of Hexyl (Z)-docos-13-enoate (489.4°C at atmospheric pressure), vacuum distillation would be necessary to avoid thermal decomposition . This approach can effectively separate the ester from lower-boiling impurities, though careful temperature control is essential to prevent isomerization of the double bond.

  • Recrystallization: If suitable crystallization conditions can be established, this method might provide a more economical purification option for larger scales. The selection of appropriate solvent systems would be critical for success.

  • Liquid-liquid extraction: This technique can effectively separate the ester from water-soluble impurities, particularly residual acids or bases used in the synthesis.

  • Industrial chromatography: For intermediate-scale production, techniques such as flash chromatography or automated systems might offer a balance of throughput and separation efficiency.

The assessment of purity following purification typically relies on analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or spectroscopic methods. The selection of appropriate analytical methods is crucial for verifying both chemical purity and stereochemical integrity, particularly the preservation of the cis configuration at the double bond.

Analytical Characterization

Spectroscopic Analysis

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of Hexyl (Z)-docos-13-enoate. Multiple complementary techniques provide detailed information about different aspects of the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers definitive structural information, particularly regarding the configuration of the double bond. In the 1H NMR spectrum, several characteristic signals would be expected:

  • Olefinic protons (CH=CH) would appear as multiplets around 5.3-5.4 ppm, with coupling constants (J values) of approximately 10-11 Hz, confirming the cis configuration of the double bond.

  • The methylene protons adjacent to the ester oxygen (-CH2-O-) would produce a triplet at approximately 4.0-4.1 ppm.

  • The methylene protons adjacent to the carbonyl group (-CH2-CO-) would appear as a triplet around 2.3 ppm.

  • Allylic methylene protons (-CH2-CH=CH-CH2-) would show signals around 2.0 ppm.

  • The remaining methylene and terminal methyl protons would produce complex signals in the 1.2-1.4 ppm and 0.8-0.9 ppm regions, respectively.

13C NMR spectroscopy would provide additional structural confirmation with distinctive signals for:

  • The ester carbonyl carbon at approximately 173-174 ppm

  • The olefinic carbons at around 129-130 ppm

  • The methylene carbon adjacent to the ester oxygen at approximately 64 ppm

  • Various methylene and methyl carbons throughout the aliphatic region (10-35 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy reveals functional group information through characteristic absorption bands:

  • Ester carbonyl stretching: strong absorption at approximately 1735-1750 cm-1

  • C-O stretching: multiple bands in the 1000-1300 cm-1 region

  • C=C stretching: weak to moderate absorption around 1650-1680 cm-1

  • C-H stretching of the alkyl chains: strong absorption at 2850-2950 cm-1

The intensity patterns and precise frequencies of these absorptions provide confirmation of the ester functionality and the presence of the unsaturated bond.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about molecular weight and fragmentation patterns. For Hexyl (Z)-docos-13-enoate, key features in the mass spectrum would include:

  • Molecular ion peak at m/z 422.41, corresponding to the exact mass of the intact molecule

  • Fragment ions resulting from cleavage at the ester bond

  • Characteristic fragments from the fatty acid portion, including cleavages adjacent to the double bond

  • McLafferty rearrangement products typical of long-chain esters

High-resolution mass spectrometry would confirm the precise molecular formula through accurate mass measurement, while tandem MS (MS/MS) techniques could provide detailed structural information through controlled fragmentation patterns.

Chromatographic Methods

Chromatographic techniques are essential both for purification and analytical characterization of Hexyl (Z)-docos-13-enoate. These methods provide information about purity and can be used for quantitative determination in various matrices.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), represents a powerful technique for the analysis of fatty acid esters like Hexyl (Z)-docos-13-enoate. Key considerations for GC analysis include:

  • Column selection: Non-polar stationary phases such as 5% phenyl-methylpolysiloxane are typically suitable for separating fatty acid esters.

  • Temperature programming: Given the high boiling point of Hexyl (Z)-docos-13-enoate, high-temperature programs are necessary, typically reaching 300-350°C.

  • Derivatization: While esters can be analyzed directly by GC, derivatization techniques may be employed to enhance volatility or detectability in certain applications.

  • Detection: Flame ionization detection (FID) provides reliable quantitation, while mass spectrometric detection offers structural information and enhanced selectivity.

GC analysis can effectively separate Hexyl (Z)-docos-13-enoate from related compounds, including positional or geometric isomers that might be present as impurities. The retention time and mass spectral pattern provide a characteristic "fingerprint" for identification purposes.

Liquid Chromatography (LC)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer complementary approaches to GC, particularly valuable for thermally labile compounds or when derivatization is undesirable. For Hexyl (Z)-docos-13-enoate, relevant LC considerations include:

  • Stationary phase selection: Reversed-phase columns (C18 or C8) are typically most suitable for fatty acid ester analysis.

  • Mobile phase optimization: Gradient elution with mixtures of acetonitrile or methanol with water is commonly employed, though the high hydrophobicity of the compound may require high organic content.

  • Detection options:

    • UV detection (limited application due to minimal chromophores)

    • Evaporative light scattering detection (ELSD)

    • Charged aerosol detection (CAD)

    • Mass spectrometry (LC-MS or LC-MS/MS)

For complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the identification and quantification of Hexyl (Z)-docos-13-enoate.

Thin-Layer Chromatography (TLC)

TLC provides a rapid and accessible method for monitoring reactions and conducting initial purity assessments. For Hexyl (Z)-docos-13-enoate, typical TLC systems might include:

  • Stationary phase: Silica gel plates

  • Mobile phase: Mixtures of hexane with ethyl acetate or diethyl ether at various ratios

  • Visualization: Iodine vapor, phosphomolybdic acid, or other suitable staining reagents

The retention factor (Rf) value would be expected to be relatively high in most solvent systems due to the compound's non-polar nature, with precise values dependent on the specific mobile phase composition employed.

Comparative Analysis with Related Compounds

Structural Analogs

Hexyl (Z)-docos-13-enoate belongs to a broader family of fatty acid esters with varying alkyl chain lengths and degrees of unsaturation. Examining structural analogs provides valuable insights into structure-property relationships and potential applications. Table 2 presents a comparison of Hexyl (Z)-docos-13-enoate with selected structural analogs identified in the literature.

Table 2: Structural Analogs of Hexyl (Z)-docos-13-enoate

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
Hexyl (Z)-docos-13-enoateC28H54O2422.7319773-56-9
2-Ethylhexyl (Z)-docos-13-enoateC30H58O2450.8094094-62-9
Methyl (Z)-docos-13-enoate (Methyl erucate)C23H44O2352.591120-34-9
Hexyl (Z)-oleateC24H46O2366.6220290-84-0
Docosyl (Z)-docos-13-enoateC44H86O2647.1518312-32-8

These structural analogs share fundamental features with Hexyl (Z)-docos-13-enoate while differing in specific structural aspects . The common characteristics include:

  • An ester functional group linking an alcohol component to a fatty acid component

  • At least one unsaturated bond in the cis (Z) configuration

  • Long hydrocarbon chains contributing to their lipophilic character

The key structural differences among these analogs include:

  • Alcohol component: Varies from the simple methyl group in methyl erucate to the branched 2-ethylhexyl group in 2-ethylhexyl (Z)-docos-13-enoate to the very long docosyl chain in docosyl (Z)-docos-13-enoate.

  • Fatty acid component: While most analogs incorporate the (Z)-docos-13-enoic acid (erucic acid) moiety, hexyl (Z)-oleate features the shorter oleic acid component with the double bond at a different position.

  • Position of unsaturation: The position of the double bond varies between compounds, with the docos-13-enoate derivatives having the unsaturation at carbon 13 of the fatty acid chain, while oleate derivatives have the double bond at carbon 9.

These structural variations result in significant differences in physical properties and potential applications, providing opportunities for selecting the most suitable analog for specific requirements.

In analytical chemistry, Hexyl (Z)-docos-13-enoate could serve as a reference standard for the development and validation of methods for fatty acid ester analysis. The compound's well-defined structure, particularly the specific position and configuration of the double bond, makes it valuable for establishing retention indices or as a standard for mass spectral libraries.

The biological properties of Hexyl (Z)-docos-13-enoate remain largely unexplored but warrant investigation. Related fatty acid esters have demonstrated various bioactivities, including antimicrobial, anti-inflammatory, or permeation-enhancing effects. The specific structure of Hexyl (Z)-docos-13-enoate, with its particular chain length and unsaturation profile, might confer unique biological properties that could be exploited in pharmaceutical or agricultural applications.

Synthetic chemistry could utilize Hexyl (Z)-docos-13-enoate as an intermediate in the preparation of more complex molecules. The presence of the unsaturated bond provides a reactive site for further modifications such as epoxidation, hydroxylation, or cross-coupling reactions, potentially leading to novel compounds with enhanced properties or functions.

Despite these potential applications, further research is needed to fully characterize the performance of Hexyl (Z)-docos-13-enoate in specific contexts and to establish optimal conditions for its utilization across different fields. Comparative studies with structural analogs would be particularly valuable for elucidating structure-property-application relationships within this class of compounds.

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